
3,3-Bis(trifluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(trifluoromethyl)pyrrolidine is a fluorinated organic compound characterized by the presence of two trifluoromethyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trifluoromethyl)pyrrolidine typically involves the introduction of trifluoromethyl groups into a pyrrolidine ring. One common method is the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of efficient catalysts can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
3,3-Bis(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 3,3-Bis(trifluoromethyl)pyrrolidine involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity and efficacy .
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)pyridine
- 3,3-Bis(trifluoromethyl)pyrrolidine hydrochloride
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Biological Activity
3,3-Bis(trifluoromethyl)pyrrolidine is a synthetic compound notable for its unique molecular structure, characterized by the presence of two trifluoromethyl groups attached to a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development. Understanding its biological activity involves exploring its mechanism of action, interaction with biomolecules, and therapeutic potential.
The chemical formula of this compound is C6H8F6N, with a molecular weight of 243.58 g/mol. The presence of trifluoromethyl groups significantly enhances the compound's physicochemical properties, including lipophilicity, which facilitates interactions with hydrophobic regions of proteins and enzymes.
The biological activity of this compound is primarily attributed to its trifluoromethyl groups. These groups can enhance binding affinity and stability through:
- Hydrophobic interactions : Increased lipophilicity allows for better penetration into biological membranes.
- Hydrogen bonding : Potential interactions with polar residues in target proteins.
- Electrostatic interactions : The electronegative fluorine atoms may participate in stabilizing binding interactions.
Biological Activity and Applications
Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Below are some key findings from various studies:
Antimicrobial Activity
A study evaluating the antimicrobial properties of related trifluoromethyl-substituted pyrrolidines found that compounds with similar structures demonstrated significant activity against Gram-positive bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 3.125 to 100 µg/mL against various bacterial strains .
Anticancer Potential
In preclinical studies, compounds structurally related to this compound have shown promise as chemotherapeutic agents. Research involving spirooxindole-pyrroline derivatives indicated that these compounds could effectively inhibit the proliferation of cancer cells in vitro, suggesting that similar mechanisms may apply to this compound .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of trifluoromethyl-substituted pyrrolidines.
- Method : In vitro testing against Gram-positive and Gram-negative bacteria.
- Results : Compounds exhibited significant antimicrobial activity with MIC values as low as 12.5 µg/mL against Klebsiella pneumoniae and higher efficacy against Enterococcus faecalis .
- Case Study on Anticancer Activity :
Comparative Analysis
The following table summarizes the structural features and biological activities of selected compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Two trifluoromethyl groups on pyrrolidine | Antimicrobial, anticancer |
N,N-Dimethyl-3-(trifluoromethyl)pyrrolidine | Dimethyl substitution at nitrogen | Enhanced lipophilicity |
Trifluoromethyl-substituted pyrrolidines | Varies in substitution pattern | Diverse chemical properties |
Q & A
Basic Question: What are the established synthetic routes for 3,3-Bis(trifluoromethyl)pyrrolidine, and what critical parameters influence yield?
Methodological Answer:
Synthesis typically involves fluorination or trifluoromethylation of pyrrolidine precursors. Key steps include:
- Trifluoromethyl Group Introduction : Use reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) under catalytic conditions (e.g., CuI or Ru-based catalysts) .
- Protection/Deprotection Strategies : Silyl ethers (e.g., tert-butyldimethylsilyl groups) protect reactive sites during synthesis, as seen in analogous pyrrolidine derivatives .
- Temperature Control : Reactions often require low temperatures (−78°C to 0°C) to minimize side reactions from the highly electrophilic trifluoromethyl groups .
- Purification : Column chromatography with fluorinated stationary phases (e.g., C18 silica) improves separation efficiency due to the compound’s hydrophobicity .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR Spectroscopy : Directly identifies trifluoromethyl groups, with chemical shifts typically between −60 to −70 ppm. Coupling constants (e.g., ³J₆F-F) reveal stereochemical arrangements .
- ¹H NMR : Protons adjacent to trifluoromethyl groups show deshielding (δ ~3.0–4.0 ppm). NOESY experiments clarify spatial relationships in stereoisomers .
- Mass Spectrometry (EI-MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. NIST spectral libraries provide reference data for validation .
- X-ray Crystallography : Resolves steric effects of trifluoromethyl groups, though crystallization may require co-crystallization agents due to low melting points .
Advanced Question: How do steric and electronic effects from trifluoromethyl groups influence the compound’s reactivity in catalysis?
Methodological Answer:
- Steric Hindrance : The bulky CF₃ groups restrict access to the pyrrolidine nitrogen, altering substrate binding in catalytic cycles. This is critical in asymmetric catalysis, where enantioselectivity depends on spatial constraints .
- Electron-Withdrawing Effects : Trifluoromethyl groups reduce electron density at the nitrogen, enhancing Lewis acidity. This can be quantified via Hammett constants (σₘ ≈ 0.43 for CF₃) to predict reactivity in nucleophilic substitutions .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) model transition states to rationalize reaction outcomes, such as regioselectivity in cross-coupling reactions .
Advanced Question: How can researchers resolve contradictions between computational predictions and experimental data in reaction outcomes?
Methodological Answer:
- Parameter Validation : Reassess computational models (e.g., solvent effects, dispersion corrections) using experimental benchmarks like activation energies from kinetic studies .
- Isotopic Labeling : Use ¹³C or ²H isotopes to trace reaction pathways and validate mechanistic hypotheses (e.g., radical vs. ionic intermediates) .
- In Situ Spectroscopy : Monitor reactions via FT-IR or Raman spectroscopy to detect transient intermediates not accounted for in simulations .
- Error Analysis : Quantify uncertainties in DFT calculations (e.g., ±5 kcal/mol for energy barriers) to assess their alignment with experimental yields .
Advanced Question: What strategies optimize this compound’s use as a chiral ligand in asymmetric catalysis?
Methodological Answer:
- Ligand Design : Introduce chiral auxiliaries (e.g., benzyl or silyl groups) to the pyrrolidine core to enhance enantiomeric excess (e.g., >90% ee in aldol reactions) .
- Solvent Screening : Test fluorinated solvents (e.g., HFIP) to exploit CF₃ group polarity and improve substrate-ligand interactions .
- Kinetic Profiling : Use stopped-flow techniques to measure ligand-metal binding rates and optimize catalyst loading (typically 1–5 mol%) .
- Cross-Coupling Compatibility : Pair with transition metals (e.g., Pd or Rh) that tolerate electron-deficient ligands, as demonstrated in Heck and Suzuki reactions .
Advanced Question: How can researchers address discrepancies in purity assessments using different analytical methods?
Methodological Answer:
- Multi-Method Validation : Combine GC-MS (for volatility), HPLC (for polar impurities), and ¹⁹F NMR (for CF₃-specific quantification) to cross-verify purity .
- Standard Reference Materials (SRMs) : Use certified SRMs (e.g., NIST CRM4601-b for fluorinated compounds) to calibrate instruments and reduce systematic errors .
- Impurity Profiling : LC-QTOF-MS identifies trace by-products (e.g., defluorinated analogs) that may arise during synthesis .
Properties
IUPAC Name |
3,3-bis(trifluoromethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6N/c7-5(8,9)4(6(10,11)12)1-2-13-3-4/h13H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGOJRWTDVMESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.